molecular formula C8H10BrNO B2829804 2-Bromo-4-methoxy-5-methylaniline CAS No. 328400-86-8

2-Bromo-4-methoxy-5-methylaniline

Cat. No.: B2829804
CAS No.: 328400-86-8
M. Wt: 216.078
InChI Key: QZQKPBRFXIXISZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Bromo-4-methoxy-5-methylaniline is 1S/C8H10BrNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, it’s known that similar compounds participate in palladium-catalyzed selective amination reactions .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Metabolic Pathway Studies

2-Bromo-4-methoxy-5-methylaniline and its derivatives play a significant role in studying metabolic pathways in organisms. For example, Kanamori et al. (2002) examined the in vivo metabolism of a ring-substituted psychoactive phenethylamine in rats, identifying various metabolites, which highlights the compound's utility in metabolic research (Kanamori et al., 2002).

Photodynamic Therapy for Cancer Treatment

The compound has applications in photodynamic therapy, a treatment method for cancer. Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide groups, showing potential for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Study of Microsomal Metabolism

Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-bromo-4-methylaniline, revealing insights into different metabolic pathways and products. This research aids in understanding the compound's metabolic processing in liver microsomes (Boeren et al., 1992).

Antiretroviral Activity Studies

Hocková et al. (2003) explored the synthesis of various pyrimidine derivatives, including 5-bromo- and 5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, to study their inhibitory activity against retrovirus replication. This indicates the compound's significance in antiviral research, particularly in HIV studies (Hocková et al., 2003).

Exploration of Non-Linear Optical Properties

Rizwan et al. (2021) conducted research on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and examined their non-linear optical properties. This study contributes to the understanding of these compounds in the context of optical applications (Rizwan et al., 2021).

Potentiometric Studies with Metal Ions

Surbhi V. Upadhyay et al. (2020) synthesized Schiff bases derived from 3-bromo-4-methyl aniline and conducted potentiometric studies with Cu(II), Co(II), and Ni(II) ions. This research is important for understanding the interaction of such compounds with various metal ions (Upadhyay, Zala, & Bhatt, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

2-bromo-4-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQKPBRFXIXISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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